molecular formula C10H10N2O B177713 2,6-Dimethylquinazolin-4(1H)-one CAS No. 18731-19-6

2,6-Dimethylquinazolin-4(1H)-one

Cat. No.: B177713
CAS No.: 18731-19-6
M. Wt: 174.2 g/mol
InChI Key: ZCWWTKGVCYRGQZ-UHFFFAOYSA-N
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Description

2,6-Dimethylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline ring system with two methyl groups at the 2 and 6 positions and a keto group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylquinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. The reaction typically requires heating and can be catalyzed by acids or bases. Another approach involves the condensation of 2-aminobenzamide with aldehydes or ketones, followed by cyclization to form the quinazolinone ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as metal nanoparticles or supported catalysts can be used to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylquinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylquinazolin-4(1H)-one is unique due to the presence of methyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance the compound’s stability and selectivity towards specific biological targets .

Properties

IUPAC Name

2,6-dimethyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-4-9-8(5-6)10(13)12-7(2)11-9/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWWTKGVCYRGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344828
Record name 2,6-Dimethylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18731-19-6
Record name 2,6-Dimethylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethyl-4(3H)-quinazolinone
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